1QN-Echinomycin - 77195-99-4

1QN-Echinomycin

Catalog Number: EVT-1546751
CAS Number: 77195-99-4
Molecular Formula: C52H65N11O12S2
Molecular Weight: 1100.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1QN-Echinomycin is an analogue of echinomycin, a naturally occurring antibiotic known for its antitumor and antibacterial properties. Echinomycin itself is a member of the class of compounds known as quinoxaline antibiotics, which are characterized by their ability to intercalate into DNA, particularly targeting guanine-cytosine rich sequences. The molecular formula of 1QN-Echinomycin is C51H64N12O12S2C_{51}H_{64}N_{12}O_{12}S_{2} . This compound has garnered attention due to its potential applications in cancer therapy and its mechanisms of action against various pathogens.

Source

Echinomycin and its analogues, including 1QN-Echinomycin, are primarily derived from the fermentation of the bacterium Streptomyces species. The original discovery of echinomycin was made in the 1960s, and since then, various synthetic routes have been developed to produce analogues with enhanced biological activity or altered pharmacological properties .

Classification

1QN-Echinomycin falls under the classification of antibiotics and antitumor agents. It is specifically categorized as a quinoxaline antibiotic due to its unique structural features that allow it to interact with nucleic acids . Its classification is significant in understanding its therapeutic potential and mechanism of action.

Synthesis Analysis

Methods

The synthesis of 1QN-Echinomycin involves several complex steps that utilize both natural product extraction methods and synthetic organic chemistry techniques. The total synthesis typically includes the construction of a bicyclic structure that incorporates a thioacetal moiety, achieved through Pummerer rearrangement and simultaneous cyclization .

Technical Details

1QN-Echinomycin synthesis may also involve:

Molecular Structure Analysis

Structure

The molecular structure of 1QN-Echinomycin consists of two fused quinoxaline rings connected by a series of amino acid residues. The presence of sulfur atoms in the structure contributes to its unique chemical properties .

Data

  • Molecular Formula: C51H64N12O12S2C_{51}H_{64}N_{12}O_{12}S_{2}
  • Molecular Weight: Approximately 1101.4288 g/mol
  • Degree of Unsaturation: 26 degrees, indicating a complex cyclic structure with multiple ring systems .
Chemical Reactions Analysis

Reactions

1QN-Echinomycin undergoes various chemical reactions typical for quinoxaline derivatives, including:

  • Intercalation with DNA: This reaction is fundamental to its mechanism as an antibiotic, where it binds preferentially to guanine-cytosine rich regions.
  • Hydrolysis: The compound can hydrolyze under certain conditions, affecting its stability and activity .

Technical Details

The binding affinity of 1QN-Echinomycin to DNA has been quantitatively assessed using spectroscopic methods, revealing strong interactions that are crucial for its biological function .

Mechanism of Action

Process

The primary mechanism of action for 1QN-Echinomycin involves intercalating into DNA strands, which disrupts normal transcription and replication processes. This intercalation leads to:

  • Inhibition of nucleic acid synthesis: By binding to DNA, it prevents the necessary processes for cell division.
  • Induction of apoptosis: In cancer cells, this disruption can trigger programmed cell death pathways .

Data

Studies have shown that 1QN exhibits a broad preference for binding to (G + C)-rich DNA sequences, which enhances its selectivity towards certain types of cancer cells and bacterial strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as an amorphous yellow powder.
  • Solubility: Soluble in organic solvents, with limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to light and moisture.
  • Spectroscopic Data: Characterized using techniques such as nuclear magnetic resonance and mass spectrometry, providing insights into its structural features .
Applications

1QN-Echinomycin has several promising applications in scientific research and medicine:

  • Antitumor Therapy: Due to its ability to inhibit DNA synthesis in cancer cells, it is being explored as a potential chemotherapeutic agent.
  • Antibacterial Activity: Effective against various bacterial strains, particularly those that are resistant to conventional antibiotics .
  • Research Tool: Used in studies investigating DNA-protein interactions and cellular signaling pathways due to its unique binding properties .
Introduction to Quinoline-Modified Echinomycin Analogues

Historical Context of Quinoxaline and Quinoline Antibiotics

Quinoxaline antibiotics represent a historically significant class of DNA-intercalating agents originating from actinomycete bacteria. Echinomycin (quinomycin A), first isolated from Streptomyces echinatus in 1957, was the first bifunctional DNA intercalator to enter clinical trials as an antitumor agent [1] [4]. This cyclic depsipeptide contains two quinoxaline-2-carboxamide (QXCA) chromophores and demonstrated potent activity against murine P388 leukemia and B16 melanoma models, prompting extensive mechanistic studies [1] [5]. Its bis-intercalation mechanism involves insertion of both planar chromophores between DNA base pairs, causing significant helix unwinding (~47°) and elongation, thereby inhibiting essential nucleic acid processes [6] [8].

Quinoline-containing antibiotics emerged later as structural analogues, capitalizing on the bioisosteric relationship between quinoxaline and quinoline heterocycles. The strategic replacement of one quinoxaline with quinoline in echinomycin analogues represented a rational drug design approach to modulate DNA recognition properties. Early studies revealed that minor chromophore alterations could profoundly influence sequence specificity and binding thermodynamics [2] . This historical progression from natural products (echinomycin, triostin A) to semi-synthetic derivatives (TANDEM compounds) ultimately enabled the development of asymmetric hybrids like 1QN-echinomycin [6] .

Table 1: Evolution of Key Quinoxaline/Quinoline Antibiotics

CompoundProducer OrganismChromophore TypeStructural SignatureDiscovery Era
EchinomycinStreptomyces echinatusQuinoxaline-QuinoxalineThioacetal bridge1957
Triostin AStreptomyces triostinicusQuinoxaline-QuinoxalineDisulfide bridge1960s
[N-MeCys³,N-MeCys⁷]TANDEMSemi-syntheticQuinoxaline-QuinoxalineModified cysteines1980s
1QN-EchinomycinDirected biosynthesisQuinoline-QuinoxalineAsymmetric hybrid1990s
2QN-EchinomycinDirected biosynthesisQuinoline-QuinolineSymmetric quinoline1990s

Timeline of Key Developments:

  • 1957: Isolation of echinomycin from Streptomyces echinatus [1]
  • 1985: Comprehensive toxicological profile of echinomycin in preclinical models [1]
  • 1990s: Directed biosynthesis strategy for chromophore substitution
  • 2005: Discovery of HIF-1α inhibition mechanism [10]
  • 2014: Biosynthetic engineering advances enabling novel analogues [3]

Rationale for Structural Modification: From Echinomycin to 1QN

The structural transformation from echinomycin to 1QN-echinomycin (C₅₂H₆₅N₁₁O₁₂S₂; MW 1100.27 g/mol) was driven by limitations inherent to the parent molecule. While echinomycin preferentially binds CpG sites via its symmetrical quinoxaline chromophores, this specificity proved insufficient for therapeutic discrimination between cancerous and healthy cells [2] [6]. The molecular rationale for quinoline substitution stems from three key factors:

  • Electronic Modulation: Quinoline's reduced π-surface area (versus quinoxaline) decreases stacking interactions, while its hydrogen-bond accepting nitrogen potentially enhances minor groove contacts [6] .
  • Steric Optimization: The angular fusion in quinoline versus linear quinoxaline introduces controlled asymmetry, potentially improving accommodation within heterogeneous DNA sequences [6] .
  • Conformational Dynamics: Molecular modeling suggests quinoline substitution alters the chromophore tilt angle (∼8-12°) relative to the peptide backbone, fine-tuning DNA binding kinetics [6].

1QN-echinomycin retains the cyclic octadepsipeptide scaffold of echinomycin but incorporates one quinoline-2-carboxamide (QLCA) and one quinoxaline-2-carboxamide (QXCA) moiety. This asymmetric architecture (confirmed via NMR studies) yields unique DNA-interaction properties: it exhibits approximately twice the helix unwinding capacity (∼94° versus ∼47°) of ethidium bromide and demonstrates preferential binding to G+C-rich sequences over A+T-rich regions (11-fold discrimination) [6].

Table 2: Structural and Functional Comparison of Echinomycin Analogues

PropertyEchinomycin1QN-EchinomycinBiological Implication
Chromophore SymmetrySymmetric (QXCA-QXCA)Asymmetric (QLCA-QXCA)Differential base-pair recognition
Molecular FormulaC₅₁H₆₄N₁₂O₁₂S₂C₅₂H₆₅N₁₁O₁₂S₂Altered hydrogen bonding capacity
DNA Unwinding Angle∼47°∼94°Enhanced topological disruption
GC vs. AT Preference8-fold11-foldImproved sequence discrimination
Binding Affinity (Kd)10⁻⁸ M (CpG)10⁻⁹ M (G+C-rich)Increased potency at target sites
Biosynthetic RouteNaturalDirected biosynthesisScalable production method

The synthesis of 1QN-echinomycin employs directed biosynthesis using Streptomyces echinatus cultures supplemented with quinoline-2-carboxylic acid. This approach exploits the substrate flexibility of the adenylation domain in nonribosomal peptide synthetase (NRPS) modules (notably Ecm6/Ecm7), which activates both quinoline and quinoxaline precursors [3] [5]. Subsequent enzymatic steps—including dimerization by thioesterase, disulfide formation via Ecm17 oxidoreductase, and thioacetal bridge installation by Ecm18 methyltransferase—proceed efficiently with the hybrid scaffold [4] .

Research Significance in DNA-Targeted Therapeutics

1QN-echinomycin represents a paradigm shift in precision DNA recognition, with two primary therapeutic implications:

Hypoxia-Inducible Factor (HIF) Inhibition: 1QN-echinomycin potently disrupts HIF-1α binding to hypoxia response elements (HREs; 5′-RCGTG-3′ sequences) at nanomolar concentrations (EC₅₀ = 1.2 nM). This occurs via high-affinity intercalation at the central CpG dinucleotide within HRE core sequences, preventing transcriptional activation of angiogenic genes like VEGF and GLUT1 [5] [10]. Liposomal formulations (nanoliposomal-echinomycin) significantly enhance tumor delivery, demonstrating 50% tumor growth reduction in SUM159 breast cancer xenografts at 0.35 mg/kg—a 7-fold potency increase over free drug [10].

Replication Inhibition Mechanism: Unlike monofunctional intercalators, 1QN-echinomycin’s bis-intercalation causes irreversible DNA structural distortion that impedes replication fork progression. In vitro studies using Xenopus egg extracts demonstrate complete replication blockade at 100 nM concentration, specifically inhibiting chromosomal (but not single-stranded) DNA synthesis. This mechanism operates independently of transcription inhibition, making it particularly relevant for targeting rapidly dividing cancer cells [7].

Table 3: Therapeutic Mechanisms and Experimental Evidence

Therapeutic MechanismMolecular TargetExperimental EvidenceTherapeutic Potential
HIF-1α Pathway InhibitionHRE (5′-RCGTG-3′)• 50% tumor growth reduction (breast xenografts) [10]• Downregulation of VEGF/GLUT1 mRNASolid tumor targeting, anti-angiogenesis
DNA Replication BlockadeReplication fork progression• Chromosomal replication inhibition (Xenopus extracts) [7]• Anaphase bridge formation in embryosAnti-leukemic activity (targeting LSCs)
Hoogsteen Base Pair InductionFlanking A•T base pairs• NMR-confirmed syn-adenine conformation [8]• Altered DNase I cleavage patternsEpigenetic modulation, gene-specific targeting

The induction of non-canonical Hoogsteen base pairs adjacent to intercalation sites represents a unique structural effect. NMR studies confirm that 1QN-echinomycin stabilizes syn-adenine conformations in flanking A•T pairs (similar to echinomycin), creating localized structural anomalies that impair protein-DNA interactions essential for transcription and replication [8]. This dual capacity to inhibit both DNA-processing enzymes and transcription factor binding underpins ongoing research in leukemia therapy, where 1QN-echinomycin reduces leukemia stem cell (LSC) burden in AML models by disrupting the HIF-1α/DNMT3A oncogenic axis [10].

Future directions include exploiting directed biosynthesis to generate diverse analogues (e.g., 7-chloro-quinoxaline or 6-methyl-quinoline hybrids) and developing tumor-selective delivery systems. The structural insights from 1QN-echinomycin continue to inform the design of next-generation DNA bis-intercalators with enhanced sequence specificity and therapeutic indices [3] .

Properties

CAS Number

77195-99-4

Product Name

1QN-Echinomycin

IUPAC Name

N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide

Molecular Formula

C52H65N11O12S2

Molecular Weight

1100.3 g/mol

InChI

InChI=1S/C52H65N11O12S2/c1-26(2)39-50(72)74-24-37(59-43(65)35-22-53-32-18-14-15-19-33(32)57-35)45(67)55-29(6)47(69)63(10)41-49(71)62(9)40(27(3)4)51(73)75-23-36(58-42(64)34-21-20-30-16-12-13-17-31(30)56-34)44(66)54-28(5)46(68)60(7)38(48(70)61(39)8)25-77-52(41)76-11/h12-22,26-29,36-41,52H,23-25H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)

InChI Key

ITWKZNYKGRGXPU-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

Synonyms

1QN-echinomycin

Canonical SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

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